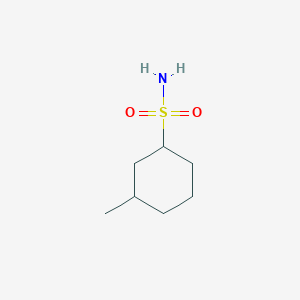

3-Methylcyclohexane-1-sulfonamide

Description

Overview of Sulfonamide Chemistry in Academic Contexts

The sulfonamide functional group is a cornerstone of modern chemical and pharmaceutical science. Its journey from an industrial dye byproduct to a key component in a vast array of therapeutic agents highlights its versatility and importance.

The history of sulfonamides began in the early 20th century, stemming from the German dye industry. In 1932, experiments at Bayer AG with coal-tar dyes led to the discovery of a red dye, Prontosil, which showed remarkable antibacterial activity. openstax.org French researchers at the Pasteur Institute later discovered that Prontosil was a prodrug, metabolizing in the body to release its active component, sulfanilamide. openaccesspub.org This revelation in 1936 marked the birth of sulfa drugs, the first broadly effective systemic antibacterials, and initiated the era of antibiotic therapy. openstax.orgnih.gov The discovery spurred the synthesis of thousands of sulfonamide derivatives, significantly reducing mortality from infectious diseases in the late 1930s and 1940s. openstax.orgresearchgate.net This historical success cemented the sulfonamide group as a critical pharmacophore in medicinal chemistry.

The sulfonamide moiety (a distinct part of a molecule) is of immense importance in both pharmacology and synthetic chemistry. openaccesspub.orgnih.gov Initially recognized for their antibacterial properties, where they act as competitive inhibitors of dihydropteroate (B1496061) synthase to block folic acid synthesis in bacteria, the applications of sulfonamides have expanded dramatically. nih.gov Today, compounds containing this functional group are used to treat a wide range of conditions. nih.govgenome.jp Their diverse pharmacological roles are summarized in the table below.

Table 1: Pharmacological Applications of the Sulfonamide Moiety

| Therapeutic Class | Examples |

|---|---|

| Antibacterial | Sulfamethoxazole, Sulfadiazine researchgate.net |

| Diuretics | Hydrochlorothiazide, Furosemide researchgate.net |

| Antidiabetic (Hypoglycemic) | Sulfonylureas (e.g., Glipizide) openaccesspub.org |

| Anti-inflammatory (COX-2 Inhibitors) | Celecoxib researchgate.net |

| Anticonvulsants | Zonisamide, Sultiame openstax.orgresearchgate.net |

| Antiviral (Protease Inhibitors) | Darunavir researchgate.net |

| Anticancer (Carbonic Anhydrase Inhibitors) | Acetazolamide, Pazopanib researchgate.netacs.org |

In synthetic chemistry, sulfonamides are valued as versatile building blocks. researchgate.net They are stable, can be prepared through reliable synthetic methods—most commonly by reacting a sulfonyl chloride with a primary or secondary amine—and can participate in a variety of chemical transformations. researchgate.net Their ability to act as bioisosteres (substitutes for other functional groups, like amides) allows chemists to modify a molecule's properties, such as metabolic stability and binding affinity, making them a key tool in drug design and the synthesis of complex organic molecules. acs.org

Significance of Cyclohexane-based Sulfonamide Scaffolds in Chemical Research

The combination of a sulfonamide group with a cyclohexane (B81311) ring creates a non-aromatic, three-dimensional structure that is of significant interest to chemists for creating specific molecular shapes.

A cyclohexane ring is not a flat hexagon. To avoid the strain that would exist in a planar structure, where bond angles would be 120°, the ring puckers into several three-dimensional shapes. pressbooks.pub The most stable and prevalent of these is the chair conformation . pressbooks.pub

In the chair conformation, all carbon-carbon bond angles are approximately 109.5°, the ideal tetrahedral angle, thus eliminating angle strain. pressbooks.pub Furthermore, all hydrogen atoms on adjacent carbons are staggered, which minimizes torsional strain. pressbooks.pub This conformation features two distinct types of substituent positions:

Axial (a): Positions that are parallel to the axis of the ring, pointing straight up or down.

Equatorial (e): Positions that point out from the "equator" of the ring.

Cyclohexane can undergo a "ring flip," rapidly interconverting between two chair forms, which causes axial and equatorial positions to switch. pressbooks.pub Other, less stable conformations include the boat, twist-boat, and half-chair, which are typically high-energy intermediates in the ring-flipping process. pressbooks.pub The flagpole interaction, a steric strain between two hydrogen atoms in the boat conformation, makes it considerably less stable than the chair form. pressbooks.pub

Table 2: Key Conformations of Cyclohexane

| Conformation | Relative Energy (approx. kJ/mol) | Key Feature |

|---|---|---|

| Chair | 0 | Most stable; free of angle and torsional strain pressbooks.pub |

| Twist-Boat | 23 | Less stable than chair |

| Boat | 30 | Unstable; features flagpole steric strain and eclipsing torsional strain pressbooks.pub |

| Half-Chair | 45 | Highest energy; transition state |

The well-defined, rigid, and three-dimensional structure of the cyclohexane ring makes it a valuable scaffold in organic synthesis. By placing substituents in specific axial or equatorial positions, chemists can create complex molecules with precise spatial arrangements of functional groups. This level of control is crucial for designing molecules that can fit into the specific binding sites of biological targets like enzymes and receptors.

Research Trajectory and Rationale for Focused Investigation on 3-Methylcyclohexane-1-sulfonamide

While extensive, dedicated research on this compound as a primary subject is not prominent in published literature, its scientific value can be understood from a rational design perspective. The rationale for its synthesis and investigation lies in the strategic combination of its constituent parts for the purpose of new drug discovery and structure-activity relationship (SAR) studies. nih.govyoutube.com

The core motivation is to explore new chemical space by merging a known pharmacophore (sulfonamide) with a specific three-dimensional scaffold (3-methylcyclohexane). The sulfonamide group provides a high probability of biological activity, given its proven track record across numerous therapeutic areas. nih.gov The cyclohexane ring serves as a non-planar, non-aromatic linker, offering a distinct spatial profile compared to the flat aromatic rings common in many sulfonamide drugs.

The introduction of a methyl group at the 3-position is a deliberate design choice. This substituent serves two key purposes:

Introducing Chirality and Stereochemistry: The 3-position methyl group makes the molecule chiral, meaning it can exist as two non-superimposable mirror images (enantiomers). This is critical in modern drug design, as different enantiomers of a drug often have vastly different biological activities.

Influencing Conformational Preference: The methyl group, preferring an equatorial position, influences the conformational equilibrium of the cyclohexane ring. libretexts.org This creates a more defined three-dimensional shape for the molecule, which can be tailored to fit precisely into a biological target.

Therefore, the focused investigation of this compound is driven by its potential as a novel building block. It allows researchers to probe how the specific combination of a sulfonamide's electronic properties with the defined stereochemistry and conformation of a 3-methylcyclohexane backbone affects interactions with biological systems. It is a classic example of medicinal chemistry strategy: systematically modifying a known active scaffold to discover compounds with improved potency, selectivity, or other desirable properties.

Table 3: Physicochemical Data for this compound

| Property | Value |

|---|---|

| CAS Number | 1251361-88-2 |

| Molecular Formula | C₇H₁₅NO₂S |

| Molecular Weight | 177.27 g/mol |

Current State of Research on Substituted Cyclohexanesulfonamides

Research into substituted cyclohexanesulfonamides has revealed a diverse range of potential applications, although studies on this compound itself are notably scarce. The broader class of compounds, however, has been investigated for various biological activities. For instance, derivatives of cyclohexanesulfonamide (B1345759) have been synthesized and evaluated for their potential as anticancer agents. researchgate.net The general structure of a sulfonamide, characterized by a sulfuryl group connected to an amine, is a well-established pharmacophore. ekb.eg

The synthesis of substituted cyclohexanesulfonamides can be approached through several established chemical routes. A common method involves the reaction of a corresponding cyclohexanesulfonyl chloride with an appropriate amine. organic-chemistry.org In the case of this compound, this would likely involve the synthesis of 3-methylcyclohexane-1-sulfonyl chloride as a key intermediate. An alternative precursor could be 3-methylcyclohexane-1-sulfonyl fluoride (B91410). uni.lu The introduction of the methyl group onto the cyclohexane ring can be achieved through various methods, including the reduction of 3-methylcyclohexanone. wikipedia.orgnih.gov

While direct research on this compound is limited, the fundamental properties of its constituent parts, methylcyclohexane (B89554) and the sulfonamide group, are well-documented. Methylcyclohexane is a common organic compound used as a solvent. wikipedia.org The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of antibacterial, antiviral, and diuretic drugs. ekb.eg

The table below summarizes the basic chemical information for this compound.

| Property | Value | Reference |

| CAS Number | 1251361-88-2 | chemscene.com |

| Molecular Formula | C7H15NO2S | chemscene.com |

| Molecular Weight | 177.26 g/mol | chemscene.com |

Identified Gaps and Opportunities in the Academic Study of this compound

The most significant finding regarding this compound is the profound lack of specific academic research. A thorough review of the scientific literature reveals a clear gap in the synthesis, characterization, and biological evaluation of this particular compound. This absence of data presents a considerable opportunity for original research in the field of organic and medicinal chemistry.

Key areas ripe for investigation include:

Novel Synthetic Methodologies: While general methods for sulfonamide synthesis exist, the development of a stereoselective synthesis for the different isomers of this compound would be a valuable contribution. The cyclohexane ring can exist in different conformations, and the methyl group introduces chirality, leading to multiple possible stereoisomers. Elucidating the synthetic routes to these specific isomers is a critical first step.

Comprehensive Spectroscopic and Structural Analysis: There is a need for detailed characterization of this compound using modern analytical techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to definitively confirm its structure. X-ray crystallography could provide invaluable insight into its three-dimensional structure and intermolecular interactions.

Exploration of Biological Activity: Given the broad biological activities of other sulfonamides, a systematic investigation into the potential therapeutic applications of this compound is warranted. Screening this compound against a variety of biological targets, such as enzymes and receptors implicated in diseases, could uncover novel pharmacological properties. For instance, its structural similarity to other cyclohexanesulfonamide derivatives suggests potential utility in cancer research. researchgate.net

Structure-Activity Relationship (SAR) Studies: Once a synthetic route is established, the preparation of a library of related analogs would be a logical next step. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting compounds, researchers can establish crucial structure-activity relationships. This would guide the design of more potent and selective compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2S |

|---|---|

Molecular Weight |

177.27 g/mol |

IUPAC Name |

3-methylcyclohexane-1-sulfonamide |

InChI |

InChI=1S/C7H15NO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |

InChI Key |

GYWDRHYSRDVXLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylcyclohexane 1 Sulfonamide and Analogues

Established and Emerging Sulfonamide Bond Formation Reactions

The formation of the sulfonamide linkage is typically achieved by reacting an electrophilic sulfur compound with a nucleophilic amine. wikipedia.org The choice of reagents and reaction conditions can be adapted to accommodate various functional groups and achieve desired yields.

Direct Sulfonylation via Sulfonyl Chlorides and Amine Nucleophiles

The most conventional and widely practiced method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and an amine. wikipedia.orgyoutube.com This approach is a cornerstone of sulfonamide chemistry due to its reliability and broad applicability.

The synthesis of a primary sulfonamide such as 3-Methylcyclohexane-1-sulfonamide via this direct route involves the reaction of 3-methylcyclohexane-1-sulfonyl chloride with ammonia (B1221849). nih.gov For substituted sulfonamides, primary or secondary amines are used instead of ammonia. wikipedia.orgcbijournal.com The mechanism of this reaction is analogous to nucleophilic acyl substitution, where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This addition is followed by the elimination of a chloride ion, resulting in the formation of the sulfonamide bond. wikipedia.org The reaction is highly versatile and has been employed for the synthesis of a wide array of sulfonamide derivatives. cbijournal.comrsc.org

A crucial aspect of the reaction between sulfonyl chlorides and amines is the concurrent generation of hydrochloric acid (HCl). wikipedia.org This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base is typically added to the reaction mixture to neutralize the HCl as it is formed. wikipedia.orgyoutube.com

Commonly used bases can be categorized as either organic or inorganic.

Organic Bases: Tertiary amines such as pyridine (B92270) and triethylamine (B128534) are frequently employed. wikipedia.orgcbijournal.com They are effective HCl scavengers and are soluble in common organic solvents used for these reactions.

Inorganic Bases: Bases like sodium carbonate or sodium hydroxide (B78521) are also utilized, particularly in aqueous or biphasic reaction conditions. researchgate.net

The choice of base can influence reaction rate and yield, and is often determined by the specific substrates and solvent system. cbijournal.com

| Base Type | Example | Role in Synthesis |

| Organic | Pyridine, Triethylamine | Acts as an HCl scavenger in organic solvents. wikipedia.orgcbijournal.com |

| Inorganic | Sodium Carbonate, Sodium Hydroxide | Neutralizes HCl, often used in aqueous or biphasic systems. researchgate.net |

Indirect Synthetic Pathways Utilizing Amino Carboxylic Acid Intermediates

Recent advancements have highlighted the use of amino acids as versatile precursors in the synthesis of bioactive sulfonamides. researchgate.netnih.gov In these pathways, the amino group of an amino acid can be reacted with a sulfonyl chloride in a basic aqueous solution to form the corresponding N-sulfonylated amino acid. researchgate.net This approach leverages the natural chirality and diverse side chains of amino acids to create structurally varied sulfonamides. nih.gov

Another indirect strategy involves the transformation of carboxylic acids into sulfonyl chlorides, which can then be aminated. princeton.edunih.gov A recently developed method allows for the conversion of aromatic carboxylic acids to their corresponding sulfonyl chlorides through a copper-catalyzed decarboxylative chlorosulfonylation process. princeton.edunih.gov This intermediate sulfonyl chloride is then reacted in a one-pot procedure with an amine to furnish the final sulfonamide. princeton.edunih.gov This strategy effectively merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides. princeton.edu While demonstrated for aromatic systems, the extension of such principles to aliphatic carboxylic acids like a substituted cyclohexanecarboxylic acid could provide an alternative route to compounds like this compound. researchgate.net

Metal-Catalyzed Strategies for Sulfonamide Synthesis

To overcome some limitations of classical methods, metal-catalyzed reactions have emerged as powerful tools for sulfonamide synthesis, often proceeding under milder conditions with improved functional group tolerance. ekb.eg

The use of transition metal-fluoride salts represents an innovative approach in heterogeneous catalysis for organic synthesis. nih.govresearchgate.net Researchers have developed a solid support catalyst by adsorbing iron(III) fluoride (B91410) (FeF₃) onto crushed molecular sieves. nih.govresearchgate.net This catalyst has proven effective in the preparation of sulfonamides from primary amines and p-toluenesulfonyl chloride. nih.gov The comparatively mild nature of transition metal fluorides helps to avoid many undesired side reactions. nih.govresearchgate.net The catalyst is prepared through a simple dissolution and evaporation technique and can be recovered and reused. nih.govresearchgate.net

In a related strategy, sulfonyl fluorides have gained attention as stable and selectively reactive alternatives to sulfonyl chlorides. theballlab.com While sulfonyl fluorides are generally less reactive, their reaction with amines can be facilitated by Lewis acid catalysts. Calcium triflimide [Ca(NTf₂)₂] has been shown to activate a wide range of sulfonyl fluorides, enabling their conversion to sulfonamides in good yields under mild conditions. theballlab.com The Lewis acid is thought to activate the sulfonyl fluoride by coordinating to the sulfonyl oxygens or the fluorine atom, increasing the electrophilicity of the sulfur atom. theballlab.com

| Catalytic System | Reactants | Key Features |

| FeF₃ on Molecular Sieves | Primary amine + Sulfonyl chloride | Heterogeneous, reusable catalyst; mild reaction conditions. nih.govresearchgate.net |

| Ca(NTf₂)₂ | Amine + Sulfonyl fluoride | Homogeneous Lewis acid catalysis; activates stable sulfonyl fluorides. theballlab.com |

Copper-Catalyzed Sulfonamide Formation Reactions

Copper-catalyzed reactions represent a significant advancement in the synthesis of sulfonamides, offering an efficient alternative to traditional methods. These methodologies often utilize readily available starting materials and proceed under relatively mild conditions. One prominent approach involves the copper-catalyzed oxidative coupling of sodium sulfinates with amines. rsc.org This method can use either molecular oxygen (O₂) at 1 atmosphere or dimethyl sulfoxide (B87167) (DMSO) as the oxidant, providing a robust route to a variety of functionalized sulfonamides in good yields. rsc.org Mechanistic studies suggest this transformation may proceed through a single electron transfer (SET) pathway. rsc.org

Another powerful copper-catalyzed, three-component reaction enables the synthesis of sulfonamides from arylboronic acids, nitroarenes, and a sulfur dioxide source like potassium metabisulfite. rsc.org This process demonstrates broad substrate scope and tolerates various functional groups, including hydroxyl, cyano, and carbonyl groups. rsc.org The proposed mechanism points to an arylsulfinate as a key intermediate, where the copper catalyst facilitates the crucial interaction between the nitroarene and the arylsulfinate. rsc.org

The direct N-arylation of sulfonamides with (hetero)aryl halides is another area where copper catalysis has proven effective. The combination of a copper salt with ligands such as oxalamides or 4-hydroxypicolinamides creates a powerful catalytic system for this transformation. nih.gov This method is suitable for coupling a wide range of primary and secondary sulfonamides with (hetero)aryl bromides and chlorides, even enabling the direct sulfonamidation of existing drugs that contain chlorine. nih.gov

Below is a table summarizing key aspects of various copper-catalyzed sulfonamide synthesis methods.

| Method Type | Starting Materials | Catalyst/Reagents | Key Features | Reference |

| Oxidative Coupling | Sodium Sulfinates, Amines | Copper Salt, O₂ or DMSO | Good yields, excellent chemoselectivity, proceeds via SET pathway. | rsc.org |

| Three-Component Reaction | Arylboronic Acids, Nitroarenes, Potassium Metabisulfite | Copper Salt | Broad substrate scope, good to excellent yields, tolerates various functional groups. | rsc.org |

| N-Arylation | Sulfonamides, (Hetero)aryl Halides | Copper Salt, Oxalamides or 4-Hydroxypicolinamides | Powerful system for coupling with aryl bromides and chlorides. | nih.gov |

| Coupling with Alkylamines | Sulfonamides, Alkylamines | Copper Catalyst | Mild conditions, exclusive (E)-stereoselectivity for N-sulfonylformamidines. | acs.org |

Oxidative Approaches to Sulfonamide Formation from Precursors

Oxidative methods provide a direct route to the sulfonamide functional group by forming the sulfur-nitrogen bond through an oxidation process. These approaches can start from various sulfur-containing precursors at a lower oxidation state.

Oxidation of Sulfenamides (e.g., using meta-Chloroperoxybenzoic Acid)

The formation of sulfonamides can proceed via a sulfenamide (B3320178) intermediate, which is subsequently oxidized. nih.govacs.org In some syntheses, such as the electrochemical coupling of thiols and amines, the sulfenamide is generated in situ. nih.govacs.orgrsc.org This intermediate then undergoes two consecutive oxidation steps to yield the final sulfonamide product. nih.govacs.org The viability of this pathway has been demonstrated by isolating the sulfenamide intermediate and subjecting it to the reaction conditions, which effectively generates the corresponding sulfonamide. acs.org

While direct, large-scale oxidation with reagents like meta-Chloroperoxybenzoic Acid (m-CPBA) requires caution due to the reagent's potential thermal instability, it is a common and effective oxidant in laboratory settings for various sulfur oxidations. researchgate.netcommonorganicchemistry.com The oxidation of sulfides with m-CPBA can yield either sulfoxides or sulfones, depending on the stoichiometry and reaction conditions. commonorganicchemistry.comderpharmachemica.com For the synthesis of sulfinamides from sulfenamides, a protocol using KF/m-CPBA in an acetonitrile-water mixture has been shown to be highly efficient, offering fast reaction times and good yields without overoxidation to the sulfonamide. tandfonline.com To achieve the full oxidation from a sulfenamide or a corresponding thiol/disulfide precursor to a sulfonamide, stronger or controlled oxidative conditions are necessary.

Oxidative Coupling Reactions for Sulfonamide Linkage

Oxidative coupling reactions enable the direct formation of the sulfonamide S-N bond from separate sulfur and nitrogen precursors in a single step. A notable example is the electrochemical oxidative coupling of thiols and amines. nih.govacs.org This method is environmentally benign as it is driven by electricity, requires no chemical oxidants or catalysts, and produces hydrogen as the only byproduct. nih.govchemistryviews.org The reaction mechanism involves the initial anodic oxidation of the thiol to a disulfide. nih.govacs.org Subsequently, the amine is oxidized to an aminium radical intermediate, which reacts with the disulfide to form a sulfenamide. nih.govacs.org This sulfenamide is then further oxidized to the final sulfonamide product. nih.govacs.org

Phenoloxidases and minerals like acid birnessite can also mediate the oxidative cross-coupling of sulfonamide antimicrobials with phenolic constituents found in natural organic matter, indicating that such pathways occur in environmental settings. nih.gov In a synthetic context, these oxidative coupling strategies represent a powerful tool for constructing sulfonamide linkages from simple, readily available precursors. rsc.org

Electrochemical Synthesis Techniques for Primary Sulfonamides

Electrochemical methods offer a green and highly efficient approach to synthesizing sulfonamides, avoiding the need for often harsh or toxic chemical reagents. chemistryviews.org These techniques utilize electricity as a "traceless" oxidant, are inherently safe, and offer high scalability. nih.gov

One innovative electrochemical method allows for the direct, single-step synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.gov This process operates through a dehydrogenative C-H activation mechanism, where pre-functionalization of the aromatic component is not required. A key feature is the in situ formation of an amidosulfinate species, which uniquely serves as both the nucleophile and the supporting electrolyte. nih.gov The reaction is triggered by the direct anodic oxidation of the arene, which is then attacked by the amidosulfinate. Using boron-doped diamond (BDD) electrodes in a hexafluoroisopropanol (HFIP) and acetonitrile (B52724) solvent mixture facilitates the selective formation of the sulfonamide with yields up to 85%. nih.gov

Another significant electrochemical technique is the oxidative coupling of thiols and amines. nih.govacs.org This method is extremely rapid, with some reactions completing in just five minutes, and proceeds without any sacrificial chemical reagents or catalysts. nih.govacs.orgchemistryviews.org The process involves the anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to an aminium radical. This radical then reacts with the disulfide, leading to the formation of a sulfenamide intermediate, which is further oxidized in two steps to the final sulfonamide. acs.orgrsc.org The reaction tolerates a broad range of functional groups and can be used with ammonia to produce primary sulfonamides. nih.govacs.org

| Electrochemical Method | Starting Materials | Key Reagents/Conditions | Mechanism Highlights | Reference |

| Dehydrogenative C-H Sulfonamidation | (Hetero)arenes, SO₂, Amines | BDD Electrode, HFIP/MeCN | In situ formation of amidosulfinate as nucleophile and electrolyte. | nih.gov |

| Oxidative Coupling | Thiols, Amines | Carbon Anode, Me₄NBF₄ in MeCN/HCl | Anodic oxidation of thiol and amine; proceeds via sulfenamide intermediate. | nih.govacs.orgchemistryviews.org |

Synthesis from Sulfinate Salts with Electrophilic Nitrogen Sources

The reaction between sulfinate salts and an electrophilic nitrogen source is a well-established strategy for the formation of primary sulfonamides. acs.org This method leverages the nucleophilicity of the sulfinate salt, which attacks a reagent providing an electrophilic "NH₂" group.

Commonly used electrophilic nitrogen sources include O-mesitylenesulfonylhydroxylamine (MSH) and hydroxylamine-O-sulfonic acid (HOSA). acs.org However, the use of these reagents can be limited by their potential explosive risk. acs.org An alternative, more recent approach utilizes N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) as a novel sulfinylamine reagent. This reagent reacts readily with organometallic nucleophiles like Grignard reagents or organolithiums, which can be used to generate the required sulfinate precursor in situ, leading to the formation of primary sulfonamides. acs.org

Another strategy involves the halogenation of the sulfinate salt, followed by the addition of an ammonia source to form the sulfonamide. acs.org Furthermore, metal-free methods have been developed that use hypervalent iodine reagents to activate sulfinate salts. This approach reverses the polarity (umpolung) of the sulfinate, allowing it to react with amines and anilines to cleanly deliver the sulfonyl group and form the sulfonamide linkage under mild conditions. researchgate.net Thiosulfonates, which are stable and non-toxic, can also serve as precursors to sulfinate anions, which are then reacted with an amine in the presence of an N-halosuccinimide (e.g., NBS) to produce sulfonamides in high yields. organic-chemistry.org

Sustainable and Green Chemistry Applications in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce environmental impact and improve safety.

Traditional organic solvents are often replaced with more environmentally benign alternatives. Water is a particularly attractive green solvent due to its low cost, non-toxicity, and non-flammability. researchgate.net The synthesis of sulfonamides in aqueous media has been shown to be effective, often proceeding under mild conditions and allowing for easy product isolation by filtration. rsc.org For instance, the reaction of sulfonyl chlorides with amines in water, with pH control, can lead to high yields and purity without the need for organic bases. rsc.org While many organic compounds have low solubility in water, heating water can alter its dielectric constant, making it a more effective solvent for certain organic reactions. biotage.com Ethanol is another green solvent that can be used for sulfonamide synthesis. sci-hub.se

Mechanochemical approaches, which involve solvent-free reactions in a ball mill, represent a significant advancement in green sulfonamide synthesis. rsc.org These methods can reduce solvent waste and energy consumption.

Heterogeneous catalysts offer several advantages in green chemistry, including ease of separation from the reaction mixture and the potential for recycling and reuse. Solid supports like molecular sieves and alumina (B75360) (Al₂O₃) have been employed in sulfonamide synthesis. nih.gov For example, neutral alumina can act as an efficient dehydrating agent in the catalyst-free condensation of sulfonamides with aldehydes to form N-sulfonylimines, using a green and recyclable solvent like dimethyl carbonate. nih.gov

The following table highlights some green chemistry approaches in sulfonamide synthesis:

| Green Chemistry Approach | Description | Advantages |

| Use of Water as a Solvent | Performing reactions in aqueous media. rsc.orgresearchgate.net | Environmentally friendly, low cost, simplified workup. rsc.org |

| Mechanosynthesis | Solvent-free reactions conducted by grinding reagents together. rsc.org | Reduced solvent waste, potential for lower energy consumption. rsc.org |

| Heterogeneous Catalysis | Using catalysts that are in a different phase from the reactants. nih.gov | Easy catalyst separation and recycling. nih.gov |

Synthetic Challenges and Methodological Advancements for this compound Derivatization

The derivatization of this compound is essential for exploring its structure-activity relationships and developing new analogues. However, this process can present several challenges.

To enhance purity, various strategies are employed:

Chromatographic Techniques: High-performance liquid chromatography (HPLC), including chiral stationary phases, is a powerful tool for separating stereoisomers and other impurities. nih.gov

Derivatization for Separation: In cases where direct separation is difficult, derivatization of the sulfonamide can facilitate separation. For instance, chiral derivatizing agents can be used to convert a mixture of enantiomers into diastereomers, which are often easier to separate by standard chromatographic methods. nih.gov

Optimized Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents can minimize the formation of byproducts. researchgate.net The use of methods like mechanosynthesis has also been shown to lead to cleaner reactions and simpler purification protocols. rsc.org

Structural Elucidation and Advanced Characterization of 3 Methylcyclohexane 1 Sulfonamide

X-ray Crystallography for Molecular Conformation and Crystal Packing Analysis

X-ray crystallography is an essential technique for the unambiguous determination of a molecule's three-dimensional structure.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Stereochemistry

For a molecule like 3-Methylcyclohexane-1-sulfonamide, which contains stereocenters, single-crystal X-ray diffraction (SCXRD) would be the definitive method to establish its absolute structure and stereochemistry. This analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and the specific spatial arrangement of the methyl group and the sulfonamide group on the cyclohexane (B81311) ring. It would differentiate between possible cis and trans isomers and, for a chiral sample, could determine the absolute configuration (R or S) at each stereocenter. While general crystallographic data exists for other sulfonamides, no such specific data is available for this compound. rsc.org

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound would be largely governed by intermolecular forces, particularly hydrogen bonding. The sulfonamide group (-SO₂NH₂) provides a donor (the NH group) and two acceptor sites (the oxygen atoms), making it highly likely to form robust hydrogen-bonding networks. docbrown.info An analysis of the crystal structure would reveal the specific hydrogen-bonding motifs, such as chains, dimers, or more complex three-dimensional networks. chemicalbook.com These interactions are crucial in determining the physical properties of the compound, including its melting point and solubility. The study of hydrogen bonding in a wide range of sulfonamides has shown varied and complex patterns, which would be of interest to compare with this specific compound if data were available. docbrown.infochemscene.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum of this compound would provide a wealth of information. The chemical shifts of the protons would indicate their local electronic environment. For instance, the proton attached to the nitrogen of the sulfonamide group would likely appear as a broad singlet at a relatively high chemical shift. The protons on the cyclohexane ring would appear as a complex series of multiplets due to their diastereotopic nature and spin-spin coupling with neighboring protons. The methyl group would likely present as a doublet. The integration of these signals would correspond to the number of protons in each environment, and the coupling patterns would help to establish the connectivity of the molecule. While ¹H NMR data is available for many other sulfonamides, specific data for this compound is not. rsc.org

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon environments in the molecule. Each carbon atom in this compound would give rise to a distinct signal. The chemical shifts would be characteristic of the type of carbon (e.g., CH₃, CH₂, CH). For example, the carbon atom bonded to the sulfur atom would be expected to have a specific chemical shift range. This technique would be invaluable for confirming the carbon framework of the molecule. As with other analytical data, specific ¹³C NMR spectra for this compound are not documented in the available literature. rsc.org

Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular formula of this compound and understanding its fragmentation patterns under ionization. The molecular weight of this compound is 177.26 g/mol , corresponding to the molecular formula C7H15NO2S. chemscene.com

In mass spectrometry, organosulfur compounds often yield strong molecular ion peaks. britannica.com For this compound, the presence of sulfur can be confirmed by the M+2 isotope peak for sulfur-34, which is approximately 4.4% as abundant as the sulfur-32 (B83152) peak. britannica.com

The fragmentation of sulfonamides in mass spectrometry can be complex and is influenced by the structure of the molecule. nih.gov For aromatic sulfonamides, a common fragmentation pathway involves the loss of sulfur dioxide (SO2), a neutral loss of 64 Da, through a rearrangement process. nih.gov While this compound is an aliphatic sulfonamide, the stability of the cyclohexyl ring and the nature of the substituents will dictate its specific fragmentation.

Common fragmentation patterns for cyclic alkanes involve the initial cleavage of a carbon-carbon bond within the ring, leading to an open-chain molecular ion. cas.cn This is often followed by the loss of small neutral molecules. For substituted cyclohexanes, fragmentation is influenced by the position of the substituent. In the case of 3-methylcyclohexanone, for instance, characteristic fragments are observed due to cleavages adjacent to the carbonyl group. nih.gov Similarly, for this compound, we can anticipate fragmentation pathways involving the loss of the sulfonamide group or parts of it, as well as fragmentation of the cyclohexane ring.

A plausible fragmentation pathway for this compound under electron impact (EI) ionization could involve the following steps:

Molecular Ion Formation: C7H15NO2S + e- → [C7H15NO2S]•+ (m/z = 177)

Loss of Sulfonamide Radical: Cleavage of the C-S bond could lead to the loss of the •SO2NH2 radical (mass = 80), resulting in a fragment ion corresponding to the methylcyclohexyl cation at m/z = 97.

Loss of SO2: Similar to aromatic sulfonamides, a rearrangement followed by the elimination of SO2 (mass = 64) could occur, leading to a fragment ion at m/z = 113. nih.gov

Ring Fragmentation: The cyclohexane ring can undergo various fragmentation patterns, often leading to the loss of ethylene (B1197577) (C2H4, mass = 28) or other small hydrocarbon fragments. cas.cn

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Notes |

| 177 | [C7H15NO2S]•+ | Molecular Ion |

| 113 | [C7H15N]•+ | Loss of SO2 |

| 97 | [C7H13]+ | Loss of •SO2NH2 |

| 82 | [C6H10]•+ | Loss of methyl group and SO2NH2 |

This table is interactive. Click on the headers to sort the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and helps characterize chromophores, the parts of a molecule that absorb light. youtube.com Sulfonamides, in general, exhibit UV absorption, and the characteristics of this absorption can be influenced by the structure of the molecule and the solvent pH. researchgate.netindexcopernicus.com

The basic sulfonamide group itself is not a strong chromophore in the typical UV-Vis range. However, the presence of other functional groups or aromatic rings can significantly impact the absorption spectrum. nih.govpharmahealthsciences.net For this compound, which lacks a significant conjugated system, strong absorption bands in the 200-400 nm range are not expected. Any observed absorption would likely be due to n→σ* transitions of the non-bonding electrons on the nitrogen and oxygen atoms of the sulfonamide group. These transitions are generally of low intensity and occur at shorter wavelengths. youtube.com

The UV absorption spectra of sulfonamides can be affected by pH due to the ionization of the amine and amide groups. pharmahealthsciences.netresearchgate.net This can lead to shifts in the absorption maxima and changes in molar absorptivity.

Table 2: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Range (nm) | Intensity | Notes |

| n→σ* | < 220 | Low | Involves non-bonding electrons of N and O atoms. |

This table is interactive. Click on the headers to sort the data.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its molecular formula. For this compound (C7H15NO2S), elemental analysis would involve the quantitative determination of carbon, hydrogen, nitrogen, and sulfur.

The theoretical elemental composition can be calculated from the molecular formula and atomic weights of the constituent elements.

Table 3: Theoretical Elemental Composition of this compound

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 7 | 84.07 | 47.42 |

| Hydrogen (H) | 1.01 | 15 | 15.15 | 8.55 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.90 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 18.05 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 18.09 |

| Total | 177.30 | 100.00 |

This table is interactive. Click on the headers to sort the data.

Experimental results from elemental analysis should closely match these theoretical percentages to confirm the purity and elemental composition of the synthesized compound. nih.gov

Other Specialized Spectroscopic and Analytical Techniques (e.g., Electron Paramagnetic Resonance for related catalyst studies)

While not directly applied to the characterization of this compound itself, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as radicals and transition metal catalysts. nih.gov In the context of sulfonamide synthesis or reactions, EPR could be employed to study reaction mechanisms involving radical intermediates or to characterize paramagnetic catalysts used in their synthesis. acs.orgflogen.org

For instance, the synthesis of sulfonamides can be achieved using copper-based catalysts. jsynthchem.comjsynthchem.com EPR spectroscopy could be used to investigate the oxidation state and coordination environment of the copper catalyst during the reaction, providing valuable mechanistic insights. acs.org It is particularly useful for detecting and identifying radical intermediates that may be formed during certain synthetic routes to sulfonamides. acs.org

The development of novel catalysts, including magnetic nanoparticles, for sulfonamide synthesis is an active area of research. jsynthchem.comjsynthchem.com EPR can be a valuable tool in the characterization of these catalytic materials, especially those containing paramagnetic centers.

Computational Chemistry Approaches to 3 Methylcyclohexane 1 Sulfonamide Research

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic and geometric properties of molecules like 3-Methylcyclohexane-1-sulfonamide. It offers a balance between accuracy and computational cost, making it ideal for a detailed analysis of the compound's conformational landscape, spectroscopic profile, and reactivity.

The structural flexibility of the cyclohexane (B81311) ring is a key determinant of the properties of this compound. The ring primarily adopts a chair conformation to minimize angular and torsional strain. The presence of two substituents—a methyl group at position 3 and a sulfonamide group at position 1—gives rise to several possible stereoisomers and conformers.

Computational geometry optimization is used to determine the most stable three-dimensional arrangements of the atoms. For this compound, the primary conformational question involves the axial versus equatorial positioning of the methyl and sulfonamide groups on the cyclohexane ring. Due to steric hindrance, substituents, particularly bulky ones, are generally more stable in the equatorial position. youtube.com DFT calculations can precisely quantify the energy differences between these conformers.

The analysis involves considering four primary conformers based on the cis and trans isomers:

Cis Isomer: Both substituents are on the same face of the ring. This can lead to (1e, 3e) or (1a, 3a) conformations, which interconvert via a ring flip. The diequatorial conformer is expected to be significantly more stable.

Trans Isomer: The substituents are on opposite faces of the ring, leading to (1e, 3a) or (1a, 3e) conformations. The relative stability would depend on the steric bulk of the sulfonamide group compared to the methyl group.

DFT optimization would identify the global minimum energy structure, which corresponds to the most populated conformation at equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents a hypothetical scenario based on general principles of conformational analysis. Actual values would require specific DFT calculations.

| Isomer | Conformation (Sulfonamide, Methyl) | Hypothetical Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| cis | Equatorial, Equatorial (1e, 3e) | 0.00 | Most Stable |

| cis | Axial, Axial (1a, 3a) | > 5.0 | Least Stable |

| trans | Equatorial, Axial (1e, 3a) | ~1.8 | Less Stable |

| trans | Axial, Equatorial (1a, 3e) | > 2.5 | Less Stable |

DFT calculations are highly effective in predicting spectroscopic data, which can be used to verify the synthesis and structural assignment of this compound.

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the IR spectrum. The predicted spectrum helps in assigning the experimentally observed absorption bands to specific molecular motions. For a sulfonamide, key vibrations include the asymmetric and symmetric stretching of the SO₂ group, the N-H stretch, and the S-N stretch. rsc.orgnih.gov Comparing the computed spectrum with an experimental one allows for a detailed structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within a DFT framework, is commonly used to calculate the nuclear magnetic shielding tensors. researchgate.net These values are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei by referencing them against a standard like tetramethylsilane (B1202638) (TMS). The predicted NMR chemical shifts for the different protons and carbons in the molecule, especially those on the cyclohexane ring, are highly sensitive to their conformational environment (axial vs. equatorial). rsc.org This makes theoretical NMR a powerful tool for confirming the dominant conformation in solution.

Table 2: Predicted Characteristic IR Frequencies for this compound Based on typical values for sulfonamide-containing compounds. rsc.orgnih.gov

| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3350 - 3250 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| S=O Asymmetric Stretch | 1350 - 1310 |

| S=O Symmetric Stretch | 1160 - 1140 |

| S-N Stretch | 920 - 890 |

DFT provides a wealth of information about the electronic structure of a molecule through various quantum chemical descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized mainly on the electron-rich sulfonamide group, particularly the nitrogen and oxygen atoms.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO (the band gap) is a key indicator of molecular stability and reactivity. nih.govmost.gov.bd A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more prone to chemical reactions.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. most.gov.bd For this molecule, the MEP would show negative potential around the oxygen atoms of the sulfonamide group, indicating sites susceptible to electrophilic attack, while the area around the sulfonamide N-H proton would show positive potential, a likely site for nucleophilic interaction or hydrogen bonding.

Table 3: Hypothetical Quantum Chemical Descriptors for this compound Values are illustrative and based on data for similar organosulfur compounds. researchgate.net

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Electron donating ability |

| ELUMO | -0.8 eV | Electron accepting ability |

| Energy Gap (ΔE) | 5.7 eV | Chemical stability and reactivity |

| Electronegativity (χ) | 3.65 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.33 eV | Propensity to accept electrons |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functional: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For organic molecules containing main-group elements, hybrid functionals are very popular. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used and well-validated choice that provides reliable results for geometries, energies, and spectroscopic properties of sulfonamides and related compounds. nih.govresearchgate.netresearchgate.net

Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis sets are commonly employed. A set like 6-31+G(d,p) is a robust choice for this type of molecule. nih.gov

6-31G: A split-valence basis set.

+: Diffuse functions are added on heavy (non-hydrogen) atoms, which are important for accurately describing lone pairs and anions, relevant for the sulfonamide group.

(d,p): Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing bond shapes and charge distributions.

For higher accuracy, especially for electronic properties, larger basis sets like 6-311++G(d,p) might be employed. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of this compound. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and interacts with its environment over time. ornl.gov

For this compound, MD simulations would be particularly useful for:

Conformational Dynamics: Observing the dynamic equilibrium between different chair conformers, including the rate of ring flips.

Solvent Interactions: Simulating the molecule in a solvent like water or methanol (B129727) to understand how solvent molecules arrange around the solute. researchgate.net This can reveal the structure and stability of the solvation shell and identify key intermolecular interactions, such as hydrogen bonds between the sulfonamide's N-H and S=O groups and the solvent molecules. This information is critical for understanding solubility and transport properties.

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the structural features of molecules with their physicochemical properties. nih.gov

If a series of analogues of this compound were synthesized and their properties (e.g., solubility, melting point, lipophilicity) measured, a QSPR model could be developed. The process would involve:

Calculating a wide range of molecular descriptors (e.g., topological, electronic, physicochemical) for each analogue using methods like DFT.

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to create an equation that links a subset of these descriptors to the experimental property. nih.gov

Once validated, this QSPR model could be used to predict the properties of new, yet-to-be-synthesized analogues, thereby accelerating the design and screening process for compounds with desired characteristics.

Application of Topological Indices for Predicting Molecular Properties

Topological indices are numerical descriptors that quantify the topology of a molecular structure, enabling the prediction of its physicochemical properties. In the study of sulfonamides, various topological indices are employed to develop Quantitative Structure-Property Relationship (QSPR) models. researchgate.net These models mathematically correlate the molecular structure with physical and chemical properties.

Commonly used topological indices in sulfonamide research include:

Randić Index (¹X): Reflects the degree of branching in a molecule.

Balaban Index (J): A distance-based index that considers the size of the molecule.

Wiener Index (W): The sum of distances between all pairs of vertices in a molecular graph.

Szeged Index (Sz): An index based on the distances between vertices.

Harary Index (H): Based on the reciprocal of the distances between vertices. researchgate.net

Studies have demonstrated that these indices can effectively predict properties such as molar refractivity, boiling point, logarithmic partition coefficient (LogP), enthalpy, and Gibbs energy. nih.gov For instance, research on various chemical structures, including those related to sulfonamides, has shown strong correlations between specific topological indices and physicochemical properties. nih.gov The application of these indices is a cost-effective and time-efficient alternative to extensive laboratory experiments for predicting the properties of new derivatives of this compound. nih.gov

Table 1: Selected Topological Indices and Their Predicted Physicochemical Properties

| Topological Index | Predicted Physicochemical Property |

|---|---|

| Randić (R mev) | Molar refractivity, Boiling point |

| Sum-connectivity (χ mve) | LogP, Enthalpy |

| Atom Bond Connectivity (ABC mve) | Molecular weight |

| Zagreb (M mev) | Gibb's energy, Pi-electron energy |

Data derived from studies on various organic molecules. nih.gov

Statistical Analysis and Regression Model Development in QSPR Studies

The development of robust QSPR models relies heavily on statistical analysis and regression techniques. Multiple Linear Regression (MLR) is a frequently used method to establish a linear relationship between a dependent variable (a physicochemical property) and multiple independent variables (the topological indices). researchgate.net

In a typical QSPR study of sulfonamides, a dataset of compounds with known properties is used. researchgate.net The process involves:

Descriptor Calculation: A variety of topological and quantum chemical descriptors are calculated for each molecule in the dataset.

Model Building: MLR is used to create a mathematical equation that best describes the relationship between the descriptors and the property of interest.

Model Validation: The predictive power of the model is assessed using statistical parameters such as the correlation coefficient (R), the coefficient of determination (R²), and the standard error of estimation. nih.gov

For example, a QSPR study on a set of 41 sulfonamides utilized MLR to model thermal energy, heat capacity, and entropy. researchgate.net The resulting models demonstrated that a combination of the Balaban index (J), LUMO energy (Elumo), and Harary index (H) were excellent descriptors for predicting heat capacity and entropy. researchgate.net This statistical approach is crucial for identifying the most relevant structural features that influence a particular property and for ensuring the predictive accuracy of the QSPR models.

Molecular Docking Studies for Ligand-Macromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor or macromolecule, typically a protein). This method is instrumental in drug discovery and design.

Prediction of Binding Modes and Affinities (e.g., Docking Scores)

Molecular docking simulations predict how a ligand fits into the binding site of a protein and estimate the strength of the interaction, often expressed as a docking score or binding energy. nih.gov Lower (more negative) docking scores generally indicate a more favorable binding affinity. nih.gov

In the context of sulfonamide derivatives, docking studies have been used to predict their binding affinities to various biological targets. For instance, in a study of novel sulfonamide-Schiff's bases, docking was performed against protein tyrosine kinase (PTK). The results revealed varying binding affinities, with some compounds exhibiting high binding energy, suggesting they could be potent inhibitors. researchgate.net Similarly, docking studies of sulfonamide derivatives against enzymes like cyclooxygenase-1 (COX-1) have shown good binding energies, with values ranging from -16.44 Kcal/mol to -20.70 Kcal/mol for some compounds. mdpi.com These predictions help in prioritizing compounds for further experimental testing.

Table 2: Example Docking Scores of Sulfonamide Derivatives against Different Targets

| Compound Type | Target Protein | Range of Docking Scores (kcal/mol) |

|---|---|---|

| Schiff Base Sulfonamides | Cyclooxygenase-1 (COX-1) | -16.44 to -20.70 |

| Azo and Schiff Base Sulfonamides | S. aureus protein (1JIJ) | -7.15 to -8.60 |

| Azo and Schiff Base Sulfonamides | Fungi protein (5V5Z) | -7.10 to -8.22 |

| Triazole-bearing Sulfonamides | Carbonic Anhydrase IX | -7.65 to -8.38 |

Data compiled from various studies on sulfonamide derivatives. mdpi.comuobasrah.edu.iqnih.gov

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonds, Pi-Electron Stacking)

Beyond predicting binding affinity, molecular docking provides detailed insights into the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for molecular recognition and binding specificity. Key interactions analyzed include:

Hydrogen Bonds: These are crucial for the specific binding of many drugs.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Van der Waals Forces: Weak, short-range electrostatic attractive forces.

Pi-Electron Stacking: Interactions between aromatic rings. nih.gov

Visualizing these interactions helps researchers understand why a particular ligand binds to a specific target and can guide the modification of the ligand to improve its binding affinity and selectivity. nih.gov For example, the analysis of docked sulfonamide derivatives in the active site of a target protein can reveal key amino acid residues that form hydrogen bonds or other important interactions, providing a rationale for the observed biological activity. researchgate.net

Utilization of Specific Docking Software (e.g., Glide)

A variety of software programs are available for performing molecular docking studies. Glide, a module within the Schrödinger software suite, is one such program that is widely used. Other commonly used docking software includes AutoDock and MOE (Molecular Operating Environment). researchgate.netnih.gov

The choice of docking software can influence the results, and it is common for researchers to use a specific program based on its algorithm, scoring function, and previous validation in similar studies. For instance, in silico studies of sulfonamide derivatives as carbonic anhydrase inhibitors have utilized the Molecular Operating Environment (MOE) software to calculate docking scores (S-scores) and root-mean-square deviation (rmsd). nih.gov

In Silico Screening and Virtual Library Design Incorporating this compound Motifs

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The this compound scaffold can be used as a core structure to design virtual libraries of related compounds. By systematically modifying the substituents on the cyclohexane ring and the sulfonamide group, a vast number of virtual compounds can be generated. These libraries can then be screened in silico against various biological targets.

This approach has been successfully applied to other sulfonamide derivatives. For example, virtual screening of sulfonamide derivatives has been performed against glycolytic enzymes to identify potential inhibitors. researchgate.net Similarly, a ligand-based pharmacophore model was used to screen the ZINC15 database for potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), leading to the identification of promising hits. mdpi.com This strategy allows for the rapid and cost-effective exploration of a large chemical space, prioritizing the synthesis and experimental testing of the most promising candidates derived from the this compound motif.

Structure Activity Relationship Sar Investigations of 3 Methylcyclohexane 1 Sulfonamide Derivatives

Fundamental Structural Determinants of Biological Activity within Sulfonamides

Contribution of the Sulfonamide Functional Group to Biological Efficacy

The sulfonamide functional group (-SO₂NHR) is a key pharmacophore, critical for the biological activity of this class of compounds. Its importance stems from its ability to act as a hydrogen bond donor and acceptor, which is crucial for binding to the active sites of various enzymes and receptors. nih.govnih.gov For instance, in many antibacterial sulfonamides, the sulfonamide moiety mimics p-aminobenzoic acid (PABA), allowing it to act as a competitive inhibitor of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial synthesis of folic acid.

The acidic proton on the sulfonamide nitrogen allows the group to exist in both ionized and non-ionized forms at physiological pH, a characteristic that is vital for both membrane permeability and target binding. acs.orgnih.gov The geometry of the sulfonamide group, with its tetrahedral sulfur center and specific bond angles, also plays a role in orienting the rest of the molecule within a binding pocket. chemrxiv.org

Role of the Methylcyclohexane (B89554) Ring in Ligand-Target Recognition and Lipophilicity

Ligand-Target Recognition: The non-planar, chair conformation of the cyclohexane (B81311) ring presents a distinct three-dimensional structure that can fit into specific hydrophobic pockets within a biological target. libretexts.org Unlike flat aromatic rings, the puckered nature of the cyclohexane ring can provide a better conformational match for certain binding sites, potentially leading to higher affinity and selectivity. nih.govresearchgate.net The position of the methyl group at the 3-position breaks the symmetry of the ring, which can further refine the interaction with a specific target. basicmedicalkey.com

Lipophilicity: The hydrocarbon nature of the methylcyclohexane moiety significantly contributes to the molecule's lipophilicity (fat-solubility). nih.gov Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. An optimal level of lipophilicity is required for the molecule to pass through biological membranes to reach its target. The addition of the methyl group slightly increases the lipophilicity compared to an unsubstituted cyclohexane ring.

Stereochemical Implications of the Methyl Substitution on the Cyclohexane Ring

The presence of a methyl group on the cyclohexane ring introduces chirality and conformational bias, which can have profound effects on biological activity.

Chirality: The 3-methylcyclohexane-1-sulfonamide core contains two chiral centers (at C1 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit vastly different biological activities, potencies, and metabolic profiles. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. nih.gov One isomer may bind with high affinity, while another may bind weakly or not at all. nih.gov

Conformational Preference: The cyclohexane ring exists predominantly in a chair conformation. libretexts.orglibretexts.org The methyl group at the C3 position will preferentially occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions with axial hydrogens. libretexts.orgweebly.comstereoelectronics.org This locks the ring into a preferred conformation, reducing its flexibility. This pre-organization of the molecule's shape can be advantageous for binding, as less of an entropic penalty is paid upon fitting into a rigid receptor site. The specific cis or trans relationship between the methyl group and the sulfonamide group will dictate their relative axial or equatorial positioning, leading to distinct molecular shapes for each diastereomer. basicmedicalkey.com

Importance of pKa Values for Optimal Biological Activity

The acid dissociation constant (pKa) of the sulfonamide proton is a critical determinant of its biological activity. The pKa value dictates the degree of ionization of the molecule at a given pH. researchgate.netnih.gov

For a compound to be effective, it often needs to cross lipid-based cell membranes to reach its intracellular or extracellular target. The un-ionized (neutral) form of the molecule is more lipophilic and can more easily traverse these membranes. However, the ionized (anionic) form is often required for strong binding to the target, typically through ionic or hydrogen-bonding interactions. nih.govchemrxiv.org

Therefore, an optimal pKa is necessary to maintain a balance between the neutral and ionized species at physiological pH (around 7.4). For many biologically active sulfonamides, this optimal pKa range is typically between 6.0 and 8.0. researchgate.netnih.gov This ensures that a significant fraction of the compound can exist in the membrane-permeable neutral form, while a sufficient amount is in the active ionized form at the target site. nih.gov The electronic properties of the substituent on the sulfonamide nitrogen have a strong influence on the pKa.

Design and Synthesis of this compound Analogues for SAR Elucidation

To systematically explore the SAR of this scaffold, medicinal chemists design and synthesize a library of analogues where specific parts of the molecule are varied. A common and effective strategy is to modify the substituent on the sulfonamide nitrogen. nih.govacs.org

Systematic Variation of Substituents on the Sulfonamide Nitrogen (e.g., Alkyl, Aryl, Heteroaryl Moieties)

The synthesis of this compound analogues typically involves reacting 3-methylcyclohexane-1-sulfonyl chloride with a diverse range of primary or secondary amines. nih.govresearchgate.netresearchgate.net This allows for the introduction of various alkyl, aryl, and heteroaryl groups at the N-position of the sulfonamide.

The purpose of these variations is to probe the effects of different steric, electronic, and lipophilic properties on biological activity.

Alkyl Moieties: Introducing simple alkyl groups (e.g., methyl, ethyl, propyl) allows for the investigation of the steric bulk and lipophilicity in the region of the binding site that accommodates the N-substituent.

Aryl Moieties: Phenyl or substituted phenyl rings can introduce a range of electronic effects (through electron-donating or electron-withdrawing groups) that can modulate the sulfonamide's pKa. rsc.org They can also participate in favorable pi-stacking or hydrophobic interactions with the target. frontiersin.org

Heteroaryl Moieties: Incorporating heterocyclic rings (e.g., pyridine (B92270), pyrimidine, thiazole) is a very common strategy in sulfonamide drug design. These rings can act as hydrogen bond acceptors and can significantly alter the pKa, often bringing it into the optimal range for biological activity. nih.gov They can also improve solubility and other pharmacokinetic properties.

The findings from these systematic variations are often compiled into SAR tables to guide further drug design efforts.

Table 1: Illustrative SAR of N-Substituted Sulfonamide Derivatives

This table illustrates how different substituents on the sulfonamide nitrogen can influence key properties and biological activity, based on general principles of medicinal chemistry. The activity data is hypothetical for the this compound scaffold.

| Compound ID | N-Substituent (R) | Calculated pKa (Predicted) | Lipophilicity (cLogP) | Relative Biological Activity (Hypothetical) | Rationale for Change in Activity |

|---|---|---|---|---|---|

| 1a | -H (unsubstituted) | ~10.5 | 2.1 | Low | High pKa, low ionization at physiological pH. |

| 1b | -CH₃ (Methyl) | ~10.8 | 2.5 | Low | Slight increase in lipophilicity, but pKa remains non-optimal. |

| 1c | -Phenyl | ~9.5 | 3.8 | Moderate | Increased lipophilicity and potential for π-stacking; pKa slightly improved. |

| 1d | -4-Fluorophenyl | ~9.2 | 4.0 | Moderate-High | Electron-withdrawing group lowers pKa; potential for specific fluorine interactions. |

| 1e | -2-Pyrimidinyl | ~7.2 | 3.2 | High | Electron-withdrawing heterocycle brings pKa into the optimal range; H-bond acceptor. |

| 1f | -5-Methyl-1,3,4-thiadiazol-2-yl | ~6.8 | 2.9 | Very High | Strongly electron-withdrawing heterocycle optimizes pKa; potential for multiple interactions. |

Modifications to the Cyclohexane Ring and Methyl Group for Steric and Electronic Tuning

The structure-activity relationship (SAR) of this compound derivatives is significantly influenced by the steric and electronic properties of the cyclohexane ring and the methyl group. Modifications to these parts of the molecule can lead to profound changes in biological activity by altering the compound's size, shape, and electronic distribution, which in turn affects its binding to target proteins.

The methyl group at the 3-position of the cyclohexane ring plays a crucial role in the molecule's interaction with its biological target. The size and lipophilicity of this substituent can be fine-tuned to optimize binding affinity. For instance, increasing the size of the alkyl group at this position may enhance van der Waals interactions within a hydrophobic pocket of a receptor, but an excessively large group could introduce steric hindrance, preventing optimal binding. The position and stereochemistry of the methyl group are also critical. Due to the chair conformation of the cyclohexane ring, substituents can exist in either an axial or equatorial position. An equatorial orientation is generally more stable for a methyl group, as it minimizes steric clashes with other axial hydrogens on the ring. nih.gov However, the specific requirements of the binding site might favor the higher-energy axial conformation.

Derivatization at Other Positions on Cyclohexane Ring (e.g., Esterification of Carboxylic Acid Derivatives)

Further diversification of the this compound scaffold can be achieved by introducing and modifying functional groups at other positions on the cyclohexane ring. A common strategy in medicinal chemistry is the introduction of a carboxylic acid group, which can then be esterified to modulate the compound's physicochemical properties, such as lipophilicity and cell permeability.

The synthesis of such derivatives often involves starting materials where a carboxyl group is already present on the cyclohexane ring. This carboxylic acid can be converted to an ester through various methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov Alternatively, milder methods like the Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed, especially for more sensitive substrates. researchgate.net This method is advantageous as it can suppress the formation of side products and achieve high yields even with sterically hindered alcohols. researchgate.net

A study on N-substituted phenyl-2-acyloxycyclohexylsulfonamides demonstrated the impact of such derivatization on fungicidal activity. nih.gov In this work, a hydroxyl group on the cyclohexane ring was acylated to produce a series of esters. The structure-activity relationship findings indicated that the nature of the acyl group significantly influenced the antifungal potency. nih.gov Smaller acyl groups tended to result in higher activity, suggesting that steric bulk at this position is a critical factor. nih.gov This highlights how derivatization at other positions on the cyclohexane ring can be a powerful tool for fine-tuning the biological activity of this compound analogs.

| Compound ID | R2 (Acyl Group) | Mycelial Growth Rate Inhibition (%) at 50 µg/mL |

| III-1 | Acetyl | 65.4 |

| III-2 | Propionyl | 60.2 |

| III-3 | Butyryl | 55.8 |

| III-18 | 2-Ethoxyacetoxy | 85.7 |

This table is a representative example based on findings for related cycloalkylsulfonamides and is intended for illustrative purposes.

Conformational Flexibility and Its Impact on SAR of this compound

The three-dimensional shape of a molecule is a critical determinant of its biological activity. For this compound, the conformational flexibility of the cyclohexane ring and the rotational freedom of the sulfonamide bond are key factors that influence its interaction with biological targets.

Analysis of Cyclohexane Ring Pucker and Preferred Conformations (e.g., Chair Configuration)

The cyclohexane ring is not planar and exists predominantly in a chair conformation, which minimizes both angle strain and torsional strain. In this conformation, the substituents on the ring can occupy two types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). For a monosubstituted cyclohexane like methylcyclohexane, there is a strong preference for the substituent to be in the equatorial position to avoid steric repulsion with the axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions.

In the case of this compound, both the methyl group and the sulfonamide group will have a preference for the equatorial position. The relative stability of the different possible chair conformations (e.g., cis vs. trans isomers, and within each, the diaxial vs. diequatorial conformers) will depend on the steric bulk of the substituents on the sulfonamide nitrogen and the interplay of various steric interactions. The bioactive conformation, which is the shape the molecule adopts when it binds to its target, may not necessarily be the lowest energy conformation in solution. The energy penalty required to adopt a less stable conformation for binding must be compensated by the favorable energy of the binding interaction itself.

Rotational Barriers and Dynamics of Sulfonamide Bonds and Their Influence on Binding

The bond between the sulfur and nitrogen atoms in a sulfonamide group has a significant barrier to rotation. This restricted rotation arises from the partial double bond character of the S-N bond due to the delocalization of the nitrogen lone pair into the d-orbitals of the sulfur atom. The height of this rotational barrier can be influenced by the nature of the substituents on both the sulfur and the nitrogen.

The dynamics of this bond rotation can be a critical factor in the molecule's ability to adopt the correct conformation for binding to a receptor. If the bioactive conformation requires a specific torsional angle around the S-N bond, a high rotational barrier could hinder the molecule from readily adopting this shape. Conversely, a more flexible bond might allow for easier adaptation to the binding site. The rotational barrier in N-cycloalkylsulfonamides will be influenced by the steric and electronic nature of the cycloalkyl group. Studies on related N-cycloalkenyl acetamides have shown that rotational barriers can range from 10 to 18 kcal/mol, depending on the ring size and substituents. nih.gov The specific rotational dynamics of the this compound S-N bond would need to be investigated through experimental techniques like variable-temperature NMR or computational modeling to fully understand its impact on SAR.

Advanced Methodologies for SAR Determination in this compound Series

Computational SAR (CoSAR) and Chemoinformatics Approaches for Predictive Modeling